
1-(3-Bromo-2-methylpropyl)cyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C9H15Br. It is a cyclopentene derivative with a bromine atom and a methyl group attached to the propyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)cyclopent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methylpropylcyclopentene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
1-(3-Bromo-2-methylpropyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
科学的研究の応用
1-(3-Bromo-2-methylpropyl)cyclopent-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Catalysis: Employed in the study of catalytic reactions and mechanisms.
作用機序
The mechanism of action of 1-(3-Bromo-2-methylpropyl)cyclopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
類似化合物との比較
1-(3-Bromo-2-methylpropyl)cyclopent-1-ene can be compared with other similar compounds such as:
1-Bromocyclopentene: Lacks the methyl group on the propyl side chain, leading to different reactivity and properties.
2-Bromo-1-methylcyclopentene: The position of the bromine and methyl groups affects the compound’s reactivity and applications.
3-Bromo-2-methylpropene: Similar structure but lacks the cyclopentene ring, resulting in different chemical behavior.
特性
分子式 |
C9H15Br |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
1-(3-bromo-2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H15Br/c1-8(7-10)6-9-4-2-3-5-9/h4,8H,2-3,5-7H2,1H3 |
InChIキー |
WARNQGCWWPRRIF-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



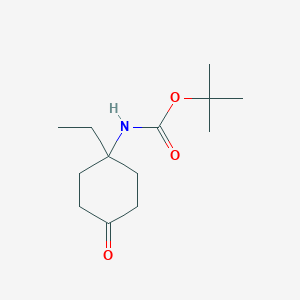
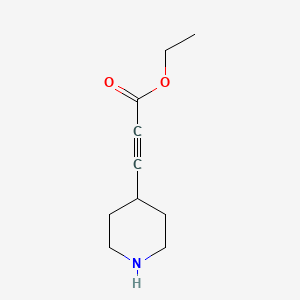

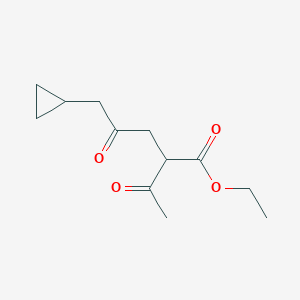
![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
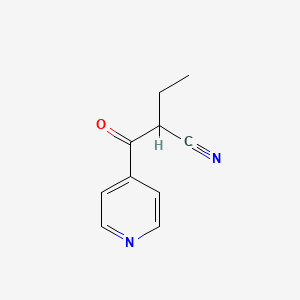
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

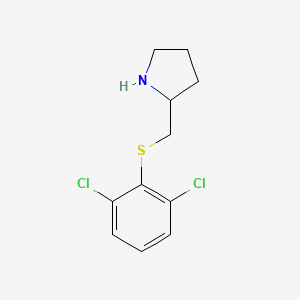

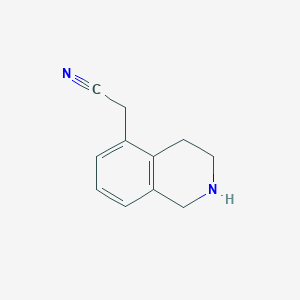
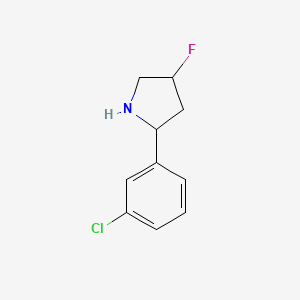
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
